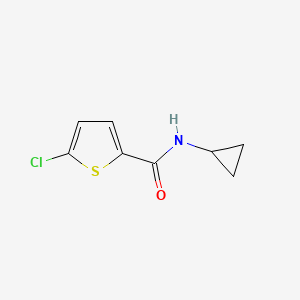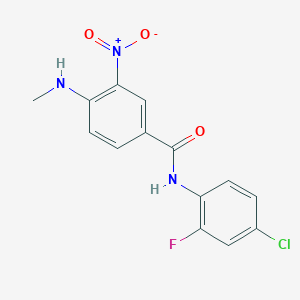
5-chloro-N-cyclopropylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclopropylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-N-cyclopropylthiophene-2-carboxamide is not fully understood. However, it has been proposed that the compound acts as a competitive inhibitor of HDACs and PDEs by binding to the active site of these enzymes. This results in the inhibition of their enzymatic activity and subsequent modulation of gene expression and intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-cyclopropylthiophene-2-carboxamide have been studied in various in vitro and in vivo models. Inhibition of HDACs has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Inhibition of PDEs has been implicated in the regulation of smooth muscle tone, platelet aggregation, and immune cell function. However, the specific effects of 5-chloro-N-cyclopropylthiophene-2-carboxamide on these processes are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-chloro-N-cyclopropylthiophene-2-carboxamide in lab experiments has several advantages and limitations. One advantage is its potential as a tool compound for the study of HDACs and PDEs. Its selective inhibitory activity against these enzymes may allow for the elucidation of their specific roles in various cellular processes. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, a limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties, which may affect its suitability for in vivo studies.
Orientations Futures
There are several future directions for research on 5-chloro-N-cyclopropylthiophene-2-carboxamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the elucidation of its mechanism of action and the identification of its specific targets in various cellular processes. Additionally, the optimization of its pharmacokinetic and pharmacodynamic properties may improve its suitability for in vivo studies.
Méthodes De Synthèse
The synthesis of 5-chloro-N-cyclopropylthiophene-2-carboxamide involves the reaction of cyclopropylamine with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
5-chloro-N-cyclopropylthiophene-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes has been implicated in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
5-chloro-N-cyclopropylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRFPZFYWEXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)

![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)
